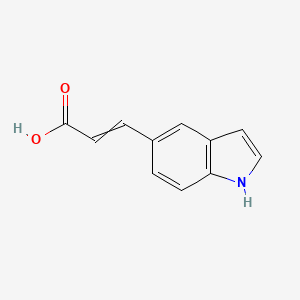

3-(1H-indol-5-yl)prop-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDUSMDFTBTTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Biological Activities and Mechanisms of Action Preclinical Focus

Anti-Cancer Research Potential of 3-(1H-indol-5-yl)prop-2-enoic acid and its Analogues

A comprehensive search of scientific literature and databases did not yield specific preclinical data on the anti-cancer research potential of This compound . The following sections detail the lack of findings for the specific mechanisms outlined.

There is no available research data detailing the in vitro testing of This compound against cancer cell lines. Consequently, metrics such as IC₅₀ or GI₅₀ values, which quantify the concentration of a compound required to inhibit cell proliferation by 50%, have not been reported for this specific molecule. While studies exist for other indole-based acrylic acid analogues, their results cannot be directly attributed to the 5-yl isomer.

No studies were identified that have investigated the specific molecular targets or signaling pathways modulated by This compound in the context of antitumor activity.

There is no scientific evidence to suggest that This compound functions as a tubulin polymerization inhibitor. Research on tubulin-targeting agents has explored a wide variety of indole-containing scaffolds, but this specific compound has not been identified or tested for its ability to interfere with microtubule dynamics.

The effects of This compound on programmed cell death (apoptosis) and the regulation of the cell division cycle in cancer cells have not been documented. There are no available reports on whether this compound can induce apoptosis or cause cell cycle arrest in specific phases (e.g., G2/M).

No data exists to link This compound with the inhibition of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 or Mcl-1. While the inhibition of these proteins is a key strategy in cancer therapy and various indole (B1671886) derivatives have been investigated for this purpose, this specific molecule is not among them.

There is no published research indicating that This compound has been evaluated as an inhibitor of Lysine Specific Demethylase 1 (LSD1), an epigenetic target in cancer research.

Molecular Targets and Pathways in Antitumor Activity

Anti-Inflammatory and Antioxidant Properties

There are no available preclinical studies that specifically evaluate the anti-inflammatory mechanisms of This compound . Research on structurally related indole compounds, such as certain 3-(1-Aryl-1H-indol-5-yl)propanoic acids, has shown inhibitory activity against cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory cascade. nih.gov For instance, derivatives of this parent structure have demonstrated efficacy in animal models of edema and asthma. nih.gov However, these findings cannot be directly extrapolated to This compound itself, for which dedicated anti-inflammatory studies are absent.

No specific data exists in the scientific literature regarding the free radical scavenging and oxidative stress modulation capabilities of This compound .

Antimicrobial and Antifungal Activity

There are no published reports on the in vitro efficacy of This compound against any microbial or fungal strains. While various other indole derivatives have been investigated for their antimicrobial and antifungal potential, specific data for the requested compound is not available. nih.govmdpi.com

As there are no studies demonstrating antimicrobial activity for This compound , there are consequently no proposed mechanisms of action for this specific compound.

Other Investigated Biological Activities (Preclinical)

Neuroactive Effects and Central Nervous System Interactions

Indole derivatives have been recognized for their neuroprotective properties. nih.gov Indole-3-propionic acid (IPA), a related compound, is considered a key molecule for developing treatments for neurodegenerative disorders due to its free radical-scavenging properties, which are even greater than those of melatonin. nih.gov

Studies on various indole-containing compounds have demonstrated their potential as central nervous system (CNS) depressants. nih.gov For example, a class of 2-substituted octahydropyrazinopyridoindoles has been identified as a new class of CNS depressants. nih.gov Furthermore, hybrids of indole-3-propionic acid have shown promise as multifunctional neuroprotectors with antioxidant and MAO-B inhibitory activities. nih.gov These compounds have also demonstrated the ability to cross the blood-brain barrier in in-vitro models. nih.gov

Enzyme Inhibition Studies (e.g., VioA, HIV-1 Integrase, COX)

The inhibitory activity of this compound and its derivatives has been explored against several enzymes.

HIV-1 Integrase: HIV-1 integrase is a crucial enzyme for HIV-1 replication, making it an attractive therapeutic target. nih.gov The discovery of diketo acid (DKA) derivatives as integrase inhibitors was a significant step in this area. nih.gov Indole-based structures have been investigated as potential HIV-1 integrase inhibitors. For instance, 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)propenone was one of the first inhibitors to be co-crystallized with the integrase catalytic core domain. nih.gov

Cyclooxygenase (COX): Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins (B1171923) and are key targets for anti-inflammatory drugs. nih.govmdpi.com Indole derivatives have been evaluated as COX inhibitors. For example, a series of [2-{[(4-substituted)-pyridin-2-yl]carbonyl}-(6-or 5-substituted)-1H-indol-3-yl]acetic acids exhibited good COX-2 inhibitory activity. nih.gov The mechanism of inhibition can involve the binding of the carboxylate group of the inhibitor to key residues like Tyr-385 and Ser-530 in the COX active site. nih.gov

Other Enzymes: Derivatives of this compound have also been investigated as inhibitors of other enzymes. For instance, 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been developed as inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov Additionally, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been synthesized and evaluated as novel xanthine (B1682287) oxidase inhibitors. nih.gov

Interactive Data Table: Summary of Preclinical Biological Activities

| Biological Target | Activity | Compound Class/Example | Key Findings |

| Cytokine Production | Modulation | Indole-3-carboxylic acid | Inhibition of TNF-α, IL-1β, and IL-6 production in vitro. nih.gov |

| PPARγ | Agonism | (Indol-1-ylmethyl)benzoic acid derivatives | Potent agonistic activity, suggesting potential for metabolic disease treatment. nih.gov |

| Central Nervous System | Neuroprotection | Indole-3-propionic acid (IPA) | Strong antioxidant and MAO-B inhibitory activity. nih.gov |

| HIV-1 Integrase | Inhibition | 1-(5-chloroindol-3-yl) derivative | Binds to the active site of the enzyme, inhibiting viral DNA integration. nih.gov |

| COX-2 | Inhibition | Substituted indol-3-yl acetic acids | Selective inhibition of COX-2, demonstrating anti-inflammatory potential. nih.gov |

| cPLA2α | Inhibition | 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Potent inhibition of the enzyme in various assays. nih.gov |

| Xanthine Oxidase | Inhibition | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Novel and potent inhibitors with potential for treating gout. nih.gov |

Computational and Theoretical Studies on 3 1h Indol 5 Yl Prop 2 Enoic Acid and Its Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Molecular docking simulations are pivotal for identifying promising drug candidates by estimating their binding affinity to specific biological targets. While direct docking studies on 3-(1H-indol-5-yl)prop-2-enoic acid are not extensively detailed in the cited literature, research on its close analogues provides a strong framework for understanding its potential interactions.

For instance, studies on various indole-based derivatives have successfully predicted their binding affinities with a range of protein targets. A study on 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, an analogue, used docking simulations to predict moderate affinities to several proteins, including lysosomal protective protein (LLP), thromboxane-A synthase (TXAS), and peroxisome proliferator-activated receptor gamma (PPARγ). The results from such simulations are typically quantified by binding energy values, as shown in the table below, which helps in ranking potential drug candidates.

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) µM |

|---|---|---|---|

| Les-6614 | LLP | -9.17 | 0.43 |

| Les-6614 | TXAS | -8.63 | 1.13 |

| Les-6614 | PPARγ | -8.03 | 2.88 |

Similarly, another class of analogues, 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, were docked against fungal and bacterial targets. The docking scores indicated that these compounds could be effective antimicrobial agents, with their binding affinities correlating with their observed biological activity. For example, the most active compounds showed favorable binding energies against targets like E. coli MurB enzyme and lanosterol (B1674476) 14α-demethylase from C. albicans. These studies collectively suggest that the indolepropionic acid scaffold is a viable candidate for forming stable complexes with various biological macromolecules.

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within a protein's active site that are crucial for ligand interaction. These interactions typically include hydrogen bonds, hydrophobic interactions, and ionic bonds.

In the docking study of 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid with the LLP enzyme, the analysis revealed two hydrogen bonds with Trp132 and Cys479. Furthermore, the indole (B1671886) and rhodanine (B49660) cores of the molecule were stabilized by numerous hydrophobic interactions (Pi-Sigma, Pi-Sulfur, Pi-Pi T-shaped, and Pi-Alkyl) within the protein's cavity. The carboxyl group was noted to form attractive charge and salt bridge interactions with three arginine residues.

In a different study on 5-chloro-indole-2-carboxylate derivatives as EGFR inhibitors, the indole moiety was found to bind deep inside a hydrophobic pocket, forming hydrogen bonds with Met790 and Lys745. Another analogue, targeting the BRAF kinase, showed the 5-chloro-indole moiety stacking between Trp531 and Phe583, forming pi-H interactions with Val471. The identification of these specific interactions is critical for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—such as electronic, steric, and hydrophobic properties—that influence activity, QSAR models can predict the potency of new, untested compounds.

While a specific QSAR model for this compound was not found in the provided results, structure-activity relationship (SAR) studies on related compounds have yielded valuable insights. For a series of 3-(1-aryl-1H-indol-5-yl)propanoic acids designed as cytosolic phospholipase A2α (cPLA2α) inhibitors, SAR studies revealed that the 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are essential for potent inhibitory activity. Optimization based on these findings led to the discovery of a highly potent inhibitor, demonstrating the practical application of SAR principles.

In more formal QSAR studies on other indole derivatives, such as indoloacetamides, models have been developed that show good predictive ability. These models often highlight the importance of lipophilic and dimensional characteristics of substituents on the indole nitrogen for inhibitory activity. Similarly, 2D-QSAR studies on other heterocyclic compounds have successfully correlated descriptors like methyl group counts and H-acceptor counts with biological activity, achieving good predictive accuracy.

In Silico Screening and Virtual Drug Design Approaches

In silico screening and virtual drug design are powerful strategies in modern drug discovery that use computational methods to search large chemical databases and identify potential drug candidates. These approaches can be either ligand-based, which relies on the properties of known active compounds, or structure-based, which uses the 3D structure of the target protein.

Indole derivatives are frequently identified as hits in virtual screening campaigns. In a search for inhibitors of the SARS-CoV-2 main protease (Mpro), a virtual screening of approximately 400,000 natural products identified N-alkyl indole derivatives as promising candidates. This highlights the potential of the indole scaffold to be recognized in broad, unbiased screening efforts.

Pharmacophore modeling, a ligand-based approach, was used to identify novel inhibitors of indoleamine 2,3-dioxygenase (IDO), a key cancer target. A validated pharmacophore model, featuring hydrogen bond acceptors, a donor, and a hydrophobic aromatic feature, was used to screen databases, leading to the identification of structurally diverse compounds with high predicted binding scores and favorable interactions with critical active site residues.

Furthermore, online tools can predict biological targets for a given molecule based on its structural similarity to known ligands. The analogue 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid was analyzed using the SwissTargetPrediction tool, which suggested LLP, TXAS, and PPARγ as the top potential targets, predictions that were subsequently supported by molecular docking studies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the physical movements and structural flexibility of atoms and molecules over time. These techniques provide a detailed picture of how molecules like this compound behave in a biological environment, including their stable conformations and interactions with solvent and target proteins.

While specific MD simulations for this compound were not identified, studies on related structures demonstrate the power of these methods. For example, atomistic MD simulations of poly(acrylic acid) (PAA), which shares the acrylic acid component, have investigated its chain conformation, the effects of salt concentration, and deprotonation patterns. Such simulations can reveal how environmental factors influence the molecule's shape and properties.

MD simulations are also crucial for refining the results of molecular docking. By simulating the docked ligand-protein complex over time, researchers can assess the stability of the predicted binding pose and observe dynamic interactions that are not captured by static docking. For example, MD simulations of the 5HT2A receptor in complex with ligands were used to characterize the dynamics of receptor activation, identifying key conformational changes and residue interactions that trigger a biological response. These simulations can validate docking results and provide a deeper understanding of the molecular mechanisms of action.

Advanced Spectroscopic and Analytical Research Techniques

Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. For 3-(1H-indol-5-yl)prop-2-enoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-(1H-indol-3-yl)prop-2-enoic acid, distinct signals are observed for the carbonyl carbon of the carboxylic acid, the vinyl carbons, and the carbons of the indole (B1671886) ring. The chemical shifts of the aromatic carbons in this compound would differ from those of the 3-yl isomer, providing key data for its structural confirmation.

Illustrative ¹³C NMR Data for a Related Isomer

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 172.5 |

| Cα | 118.9 |

| Cβ | 138.2 |

| Indole C2 | 124.5 |

| Indole C3 | 108.7 |

| Indole C3a | 126.3 |

| Indole C4 | 121.5 |

| Indole C5 | 119.9 |

| Indole C6 | 122.7 |

| Indole C7 | 111.8 |

| Indole C7a | 136.9 |

Note: This data is for 3-(1H-indol-3-yl)prop-2-enoic acid and is for illustrative purposes only.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretches of the vinyl group and the aromatic ring.

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Indole) | ~3400 |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O Stretch (Carbonyl) | ~1680 |

| C=C Stretch (Alkene) | ~1625 |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which can be used to confirm the elemental composition of the molecule.

The molecular formula of this compound is C₁₁H₉NO₂. The expected exact mass would be approximately 187.0633 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the propenoic acid side chain, providing further structural information.

X-ray Crystallography in Complex with Biological Targets

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed model of the arrangement of atoms can be generated.

While there is no specific information available in the searched resources regarding the X-ray crystal structure of this compound, this technique would be invaluable for understanding its precise solid-state conformation. If this compound were to be studied as a ligand in complex with a biological target, such as an enzyme or receptor, X-ray crystallography of the co-crystal could provide crucial insights into the binding mode and the specific molecular interactions responsible for its biological activity.

Chromatographic Methods for Purity and Mixture Analysis in Research

Chromatographic techniques are essential for the separation, identification, and purification of compounds. In the research setting, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of this compound and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol with a small amount of acid, like trifluoroacetic acid, to ensure the carboxylic acid is protonated). The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for qualitative analysis. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes and to quickly assess the presence of impurities.

Future Directions and Research Perspectives for 3 1h Indol 5 Yl Prop 2 Enoic Acid

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of 3-(1H-indol-5-yl)prop-2-enoic acid. The goal is to systematically modify the core structure to enhance binding affinity (potency) and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are central to this effort, guiding chemists to make targeted modifications. For instance, research on other indole-based compounds has shown that substitutions on the indole (B1671886) ring and modifications of the acrylic acid side chain can dramatically influence biological activity.

One avenue of exploration is the synthesis of derivatives where the indole-5-yl group is maintained, but the prop-2-enoic acid moiety is replaced with other functional groups or heterocyclic rings. For example, the creation of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines has been shown to yield compounds with potent inhibitory activity against the anti-apoptotic protein Bcl-2. nih.gov Similarly, linking the indole core to a pyrrolidine-2,5-dione structure has led to derivatives with high affinity for serotonin (B10506) receptors. nih.gov These examples demonstrate that the indole scaffold is a versatile starting point for creating diverse chemical entities with tailored biological profiles.

Future work could involve creating libraries of analogues by varying substituents at different positions of the indole ring (e.g., positions 1, 2, 4, 6, and 7) and the acrylic acid chain. The insights gained from such studies will be crucial for developing lead compounds with optimized therapeutic potential. The engineering of an analogue of Insulin-like peptide 5, which resulted in a 4-fold increase in potency and an 11-fold increase in selectivity, serves as a compelling example of how structural modifications can lead to superior therapeutic candidates. nih.gov

Table 1: Examples of Bioactive Indole Analogues

| Compound Name | Modification from Core Structure | Biological Target/Activity |

|---|---|---|

| 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | Pyrrolidine-2,5-dione linkage | Dual 5-HT1A receptor and SERT affinity. nih.gov |

| 5-(1H-indol-3-yl)-N-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine | Oxadiazole amine substitution | Bcl-2 inhibitory anticancer agent. nih.gov |

Exploration of New Biological Targets and Disease Indications

While some biological targets for indole derivatives are known, a significant area for future research is the identification of novel targets and, consequently, new therapeutic applications for this compound and its analogues. The structural motif of this compound suggests potential interactions with a wide range of proteins.

Current research has identified several targets for related indole compounds, including serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7), the serotonin transporter (SERT), and the anti-apoptotic protein Bcl-2. nih.govnih.gov These targets are implicated in central nervous system disorders like depression and in cancer. nih.govnih.gov Furthermore, certain indolylquinazolinones have demonstrated potent antibacterial activity against resistant strains like MRSA and Mycobacterium tuberculosis. mdpi.com Molecular docking studies suggest these compounds may act by inhibiting bacterial proteins such as the RelA/SpoT homolog (RSH) synthetases, which are involved in bacterial stress responses. mdpi.com

The natural occurrence of 2-propenoic acid, 3-(1H-indol-3-yl)- in organisms like Lens culinaris (lentil) and the red alga Chondria atropurpurea suggests that it may have additional, as-yet-undiscovered biological roles. nih.gov Future research, employing techniques like affinity chromatography-mass spectrometry and thermal shift assays using libraries of this compound analogues, could uncover novel binding partners. This could expand the therapeutic potential of this compound class to new disease areas, such as metabolic disorders, inflammatory conditions, or other infectious diseases.

Table 2: Investigated Biological Targets for Indole-Based Compounds

| Target Class | Specific Target(s) | Potential Disease Indication(s) |

|---|---|---|

| Serotonin Receptors/Transporter | 5-HT1A, SERT | Depression, Anxiety Disorders. nih.gov |

| Apoptosis Regulators | Bcl-2 | Cancer. nih.gov |

Advanced Mechanistic Studies at the Cellular and Subcellular Levels

Understanding the precise mechanism of action of this compound and its derivatives at a molecular and cellular level is critical for their development as therapeutic agents. While initial studies may identify a primary biological target, a deeper investigation is required to elucidate the downstream consequences of this interaction.

Future mechanistic studies should aim to answer several key questions. For analogues that target a receptor like 5-HT1A, it is important to determine the functional consequences of binding—is the compound an agonist, antagonist, or biased agonist? nih.gov For compounds identified as Bcl-2 inhibitors, research should focus on confirming the induction of apoptosis through assays that measure caspase activation, DNA fragmentation, and mitochondrial membrane potential disruption. nih.gov

Advanced imaging techniques, such as confocal microscopy and super-resolution microscopy, can be used to visualize the subcellular localization of fluorescently-tagged analogues, providing clues about their site of action. Furthermore, systems biology approaches, including transcriptomics and proteomics, can offer an unbiased view of the global cellular changes induced by the compound, potentially revealing off-target effects or identifying novel signaling pathways that are modulated. The availability of detailed NMR spectral data for the parent compound provides a solid foundation for structural studies of its interactions with target proteins. bmrb.io

Applications as Biochemical Probes and Research Tools

Beyond their direct therapeutic potential, analogues of this compound can be developed into valuable biochemical probes and research tools. By chemically modifying the parent structure to incorporate reporter tags, researchers can create molecules that facilitate the study of complex biological systems.

For example, an analogue could be synthesized with a fluorescent dye attached. Such a probe could be used in fluorescence microscopy to visualize the distribution of its target protein within cells and tissues. Alternatively, incorporating a photo-affinity label would allow for covalent cross-linking of the analogue to its target upon UV irradiation. This would enable the isolation, purification, and subsequent identification of the target protein by mass spectrometry, a powerful strategy for target deconvolution.

Another application is the development of biotinylated analogues. These probes can be used in pull-down assays to isolate the target protein and any associated binding partners from cell lysates, providing insights into the protein's interaction network. These research tools are invaluable for validating biological targets and for exploring the fundamental biology that underlies the therapeutic effects of the compound class.

Integration of Artificial Intelligence and Machine Learning in Compound Design

De Novo Design: Generative AI models can be trained on vast libraries of known bioactive molecules to design novel indole-based structures with desired properties. These models can explore a much larger chemical space than is feasible through traditional chemistry, proposing innovative scaffolds that chemists can then synthesize.

Predictive Modeling: ML algorithms can build predictive models for various properties of interest. nih.gov By training on existing SAR data, these models can predict the biological activity, selectivity, solubility, and potential toxicity of virtual compounds before they are synthesized. mdpi.comnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

Synthesis Planning: AI tools, such as computer-aided synthesis planning (CASP) software, can assist chemists by proposing viable synthetic routes to target analogues. nih.gov These programs leverage vast databases of chemical reactions to identify the most efficient ways to construct complex molecules.

By combining the predictive power of AI with the insights of medicinal chemists, the development of next-generation analogues of this compound can be greatly streamlined, increasing the probability of discovering potent, selective, and effective new medicines. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines |

| 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile |

| 5-(1H-indol-3-yl)-N-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one |

| 2-propenoic acid, 3-(1H-indol-3-yl)- |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.